molecular formula C11H11F3N4 B7556381 N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline

Cat. No. B7556381
M. Wt: 256.23 g/mol
InChI Key: UBPPCUIWOLYJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline, also known as DMTF, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline is not fully understood. However, studies have shown that N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline can inhibit the activity of certain enzymes, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline has been shown to have various biochemical and physiological effects. Studies have shown that N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline can inhibit the activity of certain enzymes, leading to the inhibition of cell proliferation and induction of apoptosis. Additionally, N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline in lab experiments is its potential applications in various fields. Additionally, N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline is easy to synthesize and has a relatively low cost. However, one of the limitations of using N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline in lab experiments is the lack of information about its toxicity and side effects.

Future Directions

There are several future directions for the study of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline. One of the future directions is the development of new drugs based on N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline and its potential applications in other fields such as agriculture. Furthermore, studies are needed to determine the toxicity and side effects of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline.

Synthesis Methods

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline can be synthesized using different methods. One of the most common methods is the reaction of 2,3,4-trifluoronitrobenzene with 4,5-dimethyl-1,2,4-triazole in the presence of a reducing agent such as iron powder. This reaction leads to the formation of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline as the final product.

Scientific Research Applications

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline has been widely studied for its potential applications in various fields. In the field of medicine, N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline has been identified as a potential candidate for the treatment of cancer. Studies have shown that N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of agriculture, N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline has been identified as a potential candidate for the development of new herbicides. Studies have shown that N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline can inhibit the growth of various weeds, making it a potential candidate for the development of new herbicides.

properties

IUPAC Name

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4/c1-6-16-17-9(18(6)2)5-15-8-4-3-7(12)10(13)11(8)14/h3-4,15H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPPCUIWOLYJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CNC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline

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